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Compound of Interest

Compound Name:
4-(5-Methyl-1,3,4-oxadiazol-2-

yl)benzaldehyde

Cat. No.: B071107 Get Quote

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular

scaffolds that offer a blend of metabolic stability, favorable pharmacokinetic profiles, and

versatile biological activity is paramount. Among the five-membered aromatic heterocycles, the

1,3,4-oxadiazole ring has emerged as a "privileged structure."[1][2] Its unique electronic

properties, ability to act as a bioisostere for ester and amide functionalities, and its role as a

hydrogen bond acceptor contribute to its frequent incorporation into pharmacologically active

agents.[3] The 1,3,4-oxadiazole nucleus is a key component in a wide array of therapeutic

agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral activities,

among others.[1][2][4]

This guide focuses on a specific, highly functionalized derivative: 4-(5-Methyl-1,3,4-oxadiazol-
2-yl)benzaldehyde (CAS No. 179056-82-7).[5] This compound is of significant interest to drug

development professionals not only for the inherent properties of its oxadiazole core but also

for the synthetic versatility offered by its terminal benzaldehyde group. The aldehyde

functionality serves as a crucial chemical handle for diversification, enabling the construction of

larger, more complex molecules through reactions such as Schiff base formation, Wittig

reactions, and reductive amination. This positions the title compound as a valuable building

block for creating libraries of potential drug candidates.

This document provides a comprehensive overview of its chemical structure, a detailed, field-

proven synthetic protocol, characteristic spectral data for validation, and an exploration of its

applications in drug discovery.
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Chemical Structure and Physicochemical Properties
The molecule consists of a central 1,3,4-oxadiazole ring disubstituted at the 2- and 5-positions.

The 5-position is capped with a methyl group, while the 2-position is attached to a benzene ring

that is para-substituted with a formyl (aldehyde) group.

Caption: Chemical Structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.

Property Value Source

CAS Number 179056-82-7 [5]

Molecular Formula C₁₀H₈N₂O₂ [5]

Molecular Weight 188.19 g/mol [5]

IUPAC Name
4-(5-methyl-1,3,4-oxadiazol-2-

yl)benzaldehyde
[5]

Canonical SMILES
CC1=NN=C(O1)C2=CC=C(C=

C2)C=O
[5]

Purity ≥98% (Typical Commercial) [5]

LogP 0.815 [5]

Hydrogen Bond Acceptors 3 [5]

Synthesis Pathway and Experimental Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic

chemistry. The most robust and common methods involve the cyclodehydration of an N,N'-

diacylhydrazine intermediate.[6][7] This intermediate is typically formed from the reaction of an

acid hydrazide with an acylating agent. For the title compound, a logical and efficient pathway

starts from 4-formylbenzoic acid.

Synthetic Workflow Overview
The process can be visualized as a multi-step sequence:

Esterification: Protection of the carboxylic acid to prevent unwanted side reactions.
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Hydrazinolysis: Conversion of the ester to the corresponding acid hydrazide.

Acylation: Reaction of the hydrazide with an acetylating agent to form the key

diacylhydrazine intermediate.

Cyclodehydration: Ring closure to form the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.

Detailed Step-by-Step Protocol
This protocol is a representative method derived from established literature procedures for the

synthesis of analogous 1,3,4-oxadiazoles.[7][8][9]

PART A: Synthesis of 4-Formylbenzohydrazide

Esterification: To a solution of 4-formylbenzoic acid (15.0 g, 0.1 mol) in methanol (200 mL),

add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.

Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by

methanol. The reaction is performed at 0 °C to control the exothermic reaction.

Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor

completion by TLC.

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL)

and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-

formylbenzoate as a solid.

Hydrazinolysis: Dissolve the crude methyl 4-formylbenzoate (16.4 g, 0.1 mol) in ethanol (150

mL). Add hydrazine hydrate (10 mL, 0.2 mol) and reflux the mixture for 6 hours.

Causality: Hydrazine is a strong nucleophile that displaces the methoxy group of the ester

to form the stable hydrazide. Refluxing ensures the reaction goes to completion.
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Cool the reaction mixture to room temperature. The product, 4-formylbenzohydrazide, will

precipitate.

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

PART B: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Acylation & Cyclodehydration (One-Pot): In a round-bottom flask, suspend 4-

formylbenzohydrazide (8.2 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 30 mL).

Trustworthiness: POCl₃ serves a dual role here. It acts as the solvent and the dehydrating

agent, which is a common and efficient strategy for oxadiazole synthesis.[7][9] This avoids

the need to isolate the potentially unstable diacylhydrazine intermediate.

To this suspension, add acetic anhydride (5.7 mL, 0.06 mol) dropwise while stirring in an ice

bath.

Causality: Acetic anhydride provides the acetyl group necessary to form the

diacylhydrazine in situ, which is the direct precursor to the cyclized product.

After the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours.

The reaction color will typically darken.

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed

ice (~200 g) with vigorous stirring.

Safety Note: This step is highly exothermic and should be done slowly in a well-ventilated

fume hood.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or

sodium hydroxide solution until the pH is ~7.

The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water

to remove inorganic salts, and dry.

Purification: Recrystallize the crude solid from an appropriate solvent system, such as

ethanol/water or ethyl acetate/hexane, to yield the pure 4-(5-Methyl-1,3,4-oxadiazol-2-
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yl)benzaldehyde.

Spectroscopic Characterization and Validation
Validation of the final product's identity and purity is critical. The following table summarizes the

expected spectroscopic data based on the compound's structure and data from analogous

compounds reported in the literature.[10][11][12]

Technique Expected Data

¹H NMR (400 MHz, DMSO-d₆)

δ 10.1 (s, 1H, -CHO), 8.2 (d, J=8.0 Hz, 2H, Ar-

H), 8.0 (d, J=8.0 Hz, 2H, Ar-H), 2.6 (s, 3H, -

CH₃).

¹³C NMR (101 MHz, DMSO-d₆)

δ 192.5 (C=O, aldehyde), 165.0 (C-oxadiazole),

164.5 (C-oxadiazole), 139.0 (Ar-C), 130.5 (Ar-

CH), 128.0 (Ar-CH), 127.5 (Ar-C), 11.0 (-CH₃).

FT-IR (KBr, cm⁻¹)

~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H

str.), ~1700 (C=O str.), ~1610 (C=N str.), ~1580

(Ar C=C str.), ~1020 (C-O-C str.).

Mass Spec (ESI-MS) m/z 189.06 [M+H]⁺, 211.04 [M+Na]⁺.

Applications in Medicinal Chemistry and Drug
Development
The title compound is a strategic intermediate for synthesizing lead compounds in drug

discovery programs. The 1,3,4-oxadiazole core provides metabolic stability, while the

benzaldehyde moiety allows for facile chemical modification.

Anticancer Agents: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent

anticancer activity.[12][13] The aldehyde can be converted into Schiff bases or other

derivatives that can interact with biological targets. For instance, reaction with various

amines or hydrazides can generate a library of compounds for screening against cancer cell

lines.
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Antimicrobial Agents: The oxadiazole scaffold is present in numerous compounds with

antibacterial and antifungal properties.[4] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
can be used as a starting point to synthesize novel antimicrobial candidates by elaborating

the aldehyde group into structures known to possess antimicrobial activity.

Enzyme Inhibitors: The rigid, planar structure of the oxadiazole-phenyl core can serve as a

scaffold to position functional groups for optimal interaction within an enzyme's active site. A

related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been

investigated as a carbonic anhydrase inhibitor.[9][14] The aldehyde can be oxidized to the

corresponding carboxylic acid or reduced to an alcohol, providing access to a different set of

derivatives for inhibitor design.

Conclusion
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is more than just a chemical entity; it is a

versatile platform for innovation in drug discovery. Its synthesis is straightforward, utilizing

established and reliable chemical transformations. The presence of the reactive aldehyde

group on a metabolically stable and biologically relevant oxadiazole scaffold makes it an

exceptionally valuable building block for medicinal chemists. This guide provides the

foundational knowledge—from synthesis to characterization—required for researchers to

confidently incorporate this compound into their discovery pipelines, accelerating the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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